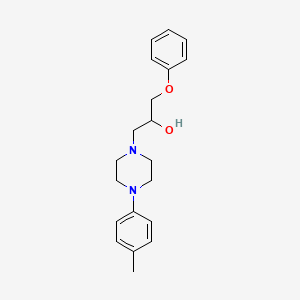
1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol
Overview
Description
1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol typically involves the reaction of phenol with an appropriate epoxide, followed by the introduction of the piperazine moiety. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like sodium or potassium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways, but optimized for efficiency and yield. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation would yield a ketone derivative, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenoxy-3-(4-methyl-piperazin-1-yl)-propan-2-ol
- 1-Phenoxy-3-(4-ethyl-piperazin-1-yl)-propan-2-ol
- 1-Phenoxy-3-(4-phenyl-piperazin-1-yl)-propan-2-ol
Uniqueness
1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol is unique due to the presence of the p-tolyl group, which can influence its pharmacological properties and interactions with biological targets. This structural variation can lead to differences in activity, potency, and selectivity compared to similar compounds.
Properties
IUPAC Name |
1-[4-(4-methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-17-7-9-18(10-8-17)22-13-11-21(12-14-22)15-19(23)16-24-20-5-3-2-4-6-20/h2-10,19,23H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUELKERURUOIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293669 | |
| Record name | 1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202537 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2725-12-4 | |
| Record name | NSC91375 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5219543.png)

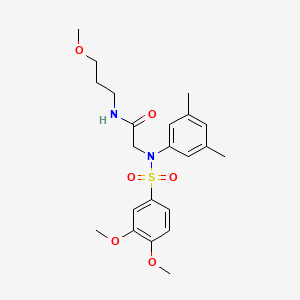
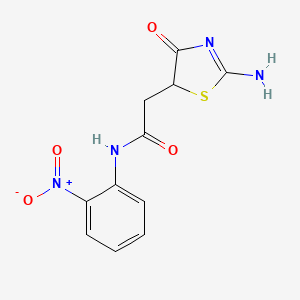
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5219572.png)
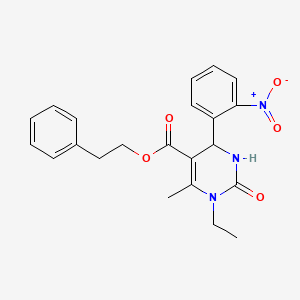
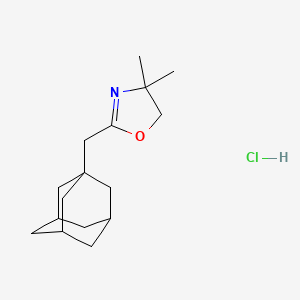
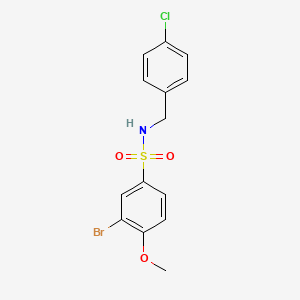
![4-(5-{[(5E)-3-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)-3-METHYLBENZOIC ACID](/img/structure/B5219597.png)
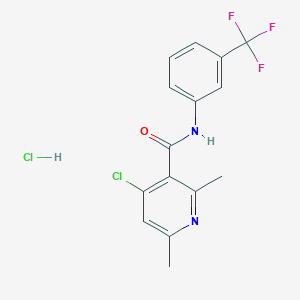
![Ethyl 4-amino-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B5219608.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B5219630.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219643.png)
![5-[(3,4-Dichlorobenzoyl)amino]benzene-1,3-dicarboxamide](/img/structure/B5219651.png)
